molecular formula C11H9F3O3 B8683747 benzyl4,4,4-trifluoro-3-oxobutanoate

benzyl4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B8683747
M. Wt: 246.18 g/mol
InChI Key: WMVBJZJEKKTDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C11H9F3O3. It is characterized by the presence of a benzyl group attached to a trifluoromethyl-substituted acetoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl4,4,4-trifluoro-3-oxobutanoate can be synthesized through a Claisen condensation reaction. This involves the reaction of benzyl acetate with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of benzyl 4,4,4-trifluoroacetoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

benzyl4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

benzyl4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4,4,4-trifluoroacetoacetate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • Methyl 4,4,4-trifluoroacetoacetate
  • Propyl 4,4,4-trifluoroacetoacetate

Uniqueness

benzyl4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

benzyl 4,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WMVBJZJEKKTDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-oxo-4,4,4-trifluorobutyrate (25 g, 0.136 mole) was heated between 100° and 180° C. under nitrogen with benzyl alcohol (14 ml, 0.136 mole) for 3 hours, the ethanol formed being distilled from the reaction mixture. The resulting pale yellow oil was distilled under vacuum to give a colourless oil (26.1 g, 78%), b.p. 81°-82° C. at 0.20 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (17.0 g, 92.3 mmol) in toluene (80 mL) was added benzylalcohol (11.4 mL, 109.6 mmol). The mixture was stirred at 120° C. by using Dean-Stark for 5 h, and then the reaction mixture was cooled to 0° C. Drying the solution under high vacuum yielded compound D1-3 (21.2 g, quant.) as a colorless oil, which was used to the next step without further purification.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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